

Carmine (C.I. 75470): A Comprehensive Technical Guide for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carmine, also known by its Colour Index designation C.I. 75470 or Natural Red 4, is a vibrant red pigment with a long history of use in various scientific disciplines.[1][2] It is a hydrated aluminum chelate of carminic acid, a hydroxyanthraquinone C-glucoside.[3] The coloring principle, carminic acid, is a natural product extracted from the dried bodies of female cochineal insects (Dactylopius coccus).[1][4] This guide provides a detailed overview of the physicochemical properties, scientific applications, and experimental protocols for Carmine C.I. 75470, tailored for a technical audience in research and development.

Physicochemical Properties

Carmine is a complex molecule whose properties are influenced by its chemical form, primarily as the aluminum or calcium-aluminum lake of carminic acid.[3][5] The core structure consists of an anthraquinone moiety linked to a glucose unit.[4] Key quantitative and qualitative properties are summarized below.

Table 1: General and Chemical Properties of Carmine (C.I. 75470) and Carminic Acid



Property	Carmine (C.I. 75470)	Carminic Acid
Synonyms	Natural Red 4, Cochineal, Crimson Lake[2]	C.I. 75470[6]
CAS Number	1390-65-4[2]	1260-17-9[6]
Molecular Formula	C44H43AlCa2O30 (example) [2]	C22H20O13[6]
Molecular Weight	~1158.94 g/mol (example)[2]	492.39 g/mol [6]
Appearance	Bright red to dark red powder or pieces[7]	Red prisms[6]
Chemical Structure	Aluminum or calcium- aluminum lake of carminic acid[3]	Anthraquinone glucoside[4]

Table 2: Solubility and Stability of Carmine (C.I. 75470)



Property	Description	
Solubility in Water	Practically insoluble in cold water, partially soluble in hot water.[7]	
Solubility in Other Solvents	Soluble in alkaline solutions (e.g., alkali hydroxides, carbonates, borax) giving a deep red color.[7] Soluble in ethyl alcohol.[3]	
Insolubility	Insoluble in dilute acids.[3]	
pH Stability	Precipitates at pH 3, has good stability at pH 4, and excellent stability from pH 5 to 8.[1] The color is pH-dependent, appearing orange in acidic solutions and purple in alkaline conditions.[8]	
Thermal Stability	Generally exhibits good stability to heat.[1] Darkens at 120°C[6] and has a melting point range of 138-140°C.[9]	
Light Stability	Possesses excellent stability to light.[1]	
Oxidation Stability	Stable to oxidation.[1]	

Table 3: Spectroscopic Properties of Carmine (C.I.

75470) and Carminic Acid

Compound	Solvent/Condition	Absorption Maxima (λmax)
Carminic Acid	Water	500 nm[6]
Carminic Acid	0.02N HCI	490-500 nm[6]
Carminic Acid	0.0001N NaOH	540 nm[6]
Carmine	Methanol	281 nm, 332 nm, 515 nm, 553 nm[10]
Carmine	pH 12.5-12.6	530-535 nm[11]



Scientific and Research Applications

Carmine's primary utility in scientific research stems from its properties as a potent and versatile stain in histology and cytology. Its ability to form complexes with metal ions allows for targeted staining of various cellular components.[12]

- Nuclear Staining: Carmine is widely used as a nuclear stain, imparting a bright red to deep red color to cell nuclei, which allows for clear visualization of nuclear morphology.[13] Orth's lithium carmine method is a classic technique for this purpose.[13]
- Glycogen Demonstration: Best's carmine stain is a well-established empirical method for the specific demonstration of glycogen in tissue sections, where glycogen granules appear as pink to red.[6][14]
- Mucin Staining: Southgate's mucicarmine stain is employed for the visualization of acid mucopolysaccharides in tissue sections.[15] This is particularly useful in pathology to distinguish mucin-positive adenocarcinomas from mucin-negative lesions.[15]
- Whole-Mount Staining: Carmine alum is frequently used for the whole-mount staining of tissues, such as mammary glands, to visualize epithelial structures within the intact tissue.
 [16]
- Drug and Cosmetic Development: Due to its stability and vibrant color, carmine is used as a colorant in pharmaceutical formulations and cosmetics.[1][17]
- Food Science: It is also approved as a food additive (E120) for coloring various food and beverage products.[18]

Experimental Protocols

Detailed methodologies for the preparation and application of carmine-based staining solutions are crucial for reproducible results. The following are key experimental protocols.

Best's Carmine Staining for Glycogen

This method is highly specific for glycogen.

Reagent Preparation:



- Best's Carmine Stock Solution:
 - Combine 2 g of carmine, 1 g of potassium carbonate, and 5 g of potassium chloride in 60 mL of distilled water.
 - Boil gently for approximately 5 minutes. The solution will darken.
 - Cool the solution completely.
 - Add 20 mL of concentrated ammonium hydroxide.[12]
 - Store in a tightly stoppered bottle at 4°C. This stock solution is stable for several months.
 [19]
- Best's Carmine Working Solution:
 - Mix 15 mL of the stock solution with 12.5 mL of concentrated ammonium hydroxide and
 12.5 mL of methanol.[19] This solution should be prepared fresh.
- · Best's Differentiator:
 - Combine 40 mL of methanol, 80 mL of ethanol, and 100 mL of distilled water.

Staining Procedure:

- Deparaffinize tissue sections and hydrate to distilled water.
- Stain the nuclei with an iron hematoxylin solution.
- · Wash in water.
- Stain in the freshly prepared Best's carmine working solution for 5-15 minutes.
- Differentiate in Best's differentiator until the background is clear.[19]
- Rinse in 70% alcohol.
- Dehydrate through graded alcohols, clear in xylene, and mount.





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Workflow for Best's Carmine Staining.

Southgate's Mucicarmine Staining for Mucin

This technique is used to stain acidic mucopolysaccharides.

Reagent Preparation:

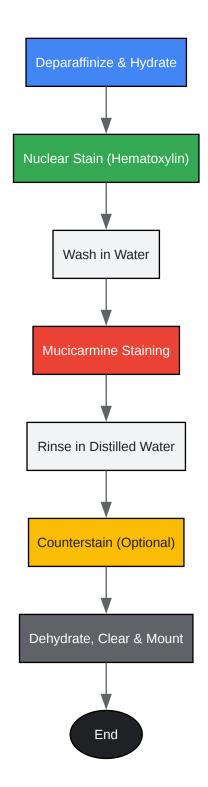
- Mucicarmine Solution:
 - Add 1 g of carmine and 1 g of aluminum hydroxide to 100 mL of 50% ethanol.
 - Add 1 g of anhydrous aluminum chloride and heat the mixture, boiling gently for 2.5 minutes.[3]
 - Cool and filter. This solution is stable for an extended period.

Staining Procedure:

- Deparaffinize sections and hydrate to distilled water.
- Stain nuclei with a suitable hematoxylin solution.
- Wash in running tap water.
- Stain in the mucicarmine solution for 10-30 minutes.[7][15]
- Rinse quickly in distilled water.
- Counterstain with a yellow stain like Tartrazine or Metanil Yellow if desired.[15]



• Dehydrate, clear, and mount.



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Workflow for Southgate's Mucicarmine Staining.



Whole-Mount Carmine Alum Staining

This protocol is suitable for staining entire tissues, such as mammary glands.

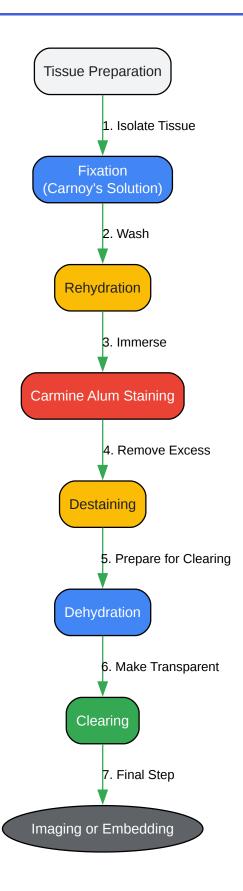
Reagent Preparation:

- Carnoy's Fixative:
 - Mix 60 mL of absolute ethanol, 30 mL of chloroform, and 10 mL of glacial acetic acid.[20]
 Prepare in a fume hood.
- · Carmine Alum Stain:
 - Dissolve 1 g of carmine and 2.5 g of aluminum potassium sulfate in 500 mL of distilled water.[20]
 - Boil for at least 40 minutes.[20]
 - Filter while hot and adjust the final volume to 500 mL.[20]

Staining Procedure:

- Fix the whole tissue in Carnoy's fixative for 2-4 hours or overnight. [20][21]
- Wash the tissue in 70% ethanol for 15 minutes, then gradually rehydrate to distilled water.
 [20]
- Stain in carmine alum solution overnight or longer, depending on tissue thickness.[16]
- Destain in an acidic alcohol solution to remove excess stain.[16]
- Dehydrate the tissue through a graded series of ethanol.[20]
- Clear the tissue in xylene or a xylene substitute.[16] The tissue can now be imaged or processed for paraffin embedding.





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Logical Flow for Whole-Mount Staining.



Conclusion

Carmine (C.I. 75470) remains a valuable and widely utilized dye in various scientific fields, particularly in histology and pathology. Its ability to provide strong, vibrant, and stable staining for a range of cellular components makes it an indispensable tool for researchers. A thorough understanding of its physicochemical properties and the meticulous application of standardized experimental protocols are essential for achieving reliable and high-quality results in research, diagnostics, and the development of new therapeutic and consumer products.

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- To cite this document: BenchChem. [Carmine (C.I. 75470): A Comprehensive Technical Guide for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386439#carmine-red-c-i-75470-properties-and-uses]

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